3-Phenyl-5-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE is a heterocyclic compound that features a unique combination of phenyl, thienyl, isoxazolyl, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the rings .
Scientific Research Applications
3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-(2-thienyl)-2-isoxazoline: This compound is structurally similar but lacks the oxadiazole ring.
5-Phenyl-3-(2-thienyl)-1,2,4-triazole: Another similar compound with a triazole ring instead of the isoxazole ring.
2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole: This compound has a different arrangement of the oxadiazole ring.
Uniqueness
3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H9N3O2S |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
3-phenyl-5-(5-thiophen-2-yl-1,2-oxazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H9N3O2S/c1-2-5-10(6-3-1)14-16-15(20-18-14)11-9-12(19-17-11)13-7-4-8-21-13/h1-9H |
InChI Key |
ZNWXYRFMYGZUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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